molecular formula C12H19NO4S2 B7063673 N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide

N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide

Cat. No.: B7063673
M. Wt: 305.4 g/mol
InChI Key: SXKUPSAPDFHKOS-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group

Properties

IUPAC Name

N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S2/c1-10(2)19(16,17)12-7-5-11(6-8-12)9-13(3)18(4,14)15/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKUPSAPDFHKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of N-methylmethanesulfonamide with 4-(propan-2-ylsulfonyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: This compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(4-methylsulfonylphenyl)methyl]methanesulfonamide
  • N-methyl-N-[(4-ethylsulfonylphenyl)methyl]methanesulfonamide
  • N-methyl-N-[(4-isopropylsulfonylphenyl)methyl]methanesulfonamide

Uniqueness

N-methyl-N-[(4-propan-2-ylsulfonylphenyl)methyl]methanesulfonamide is unique due to the presence of the propan-2-ylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

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